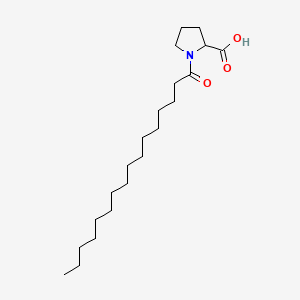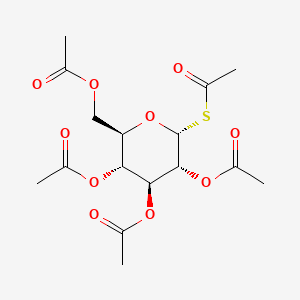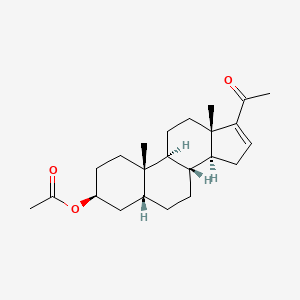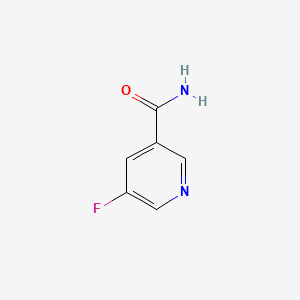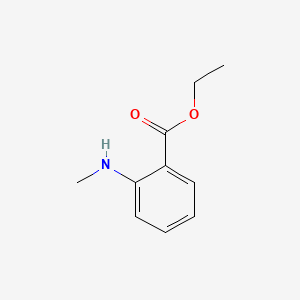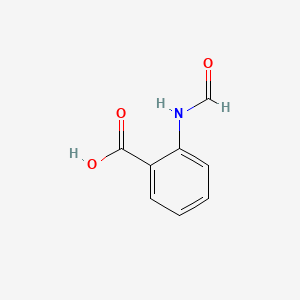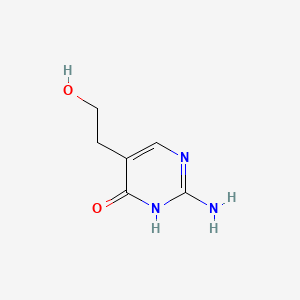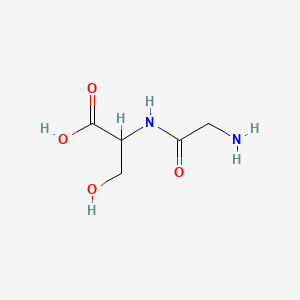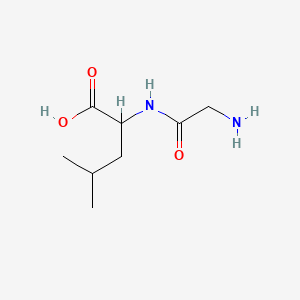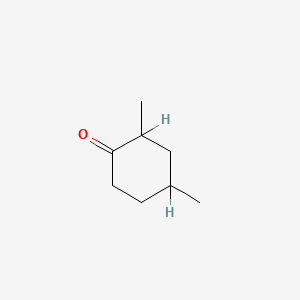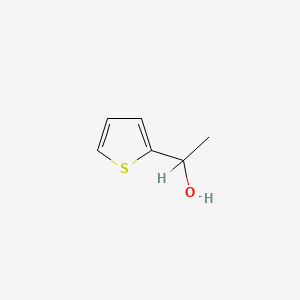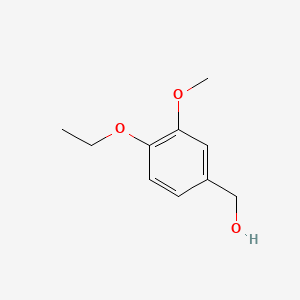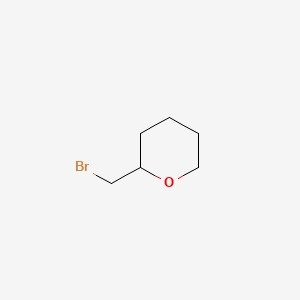
2-(Bromomethyl)tetrahydro-2H-pyran
Vue d'ensemble
Description
2-(Bromomethyl)tetrahydro-2H-pyran is a chemical compound that serves as a versatile intermediate in the synthesis of various organic molecules. It is characterized by a tetrahydropyran ring, which is a six-membered oxygen-containing heterocycle, and a bromomethyl group attached to it. This structure is pivotal in the field of organic synthesis due to its potential to undergo a variety of chemical transformations, leading to the creation of complex molecules with diverse biological and chemical properties.
Synthesis Analysis
The synthesis of derivatives of tetrahydro-2H-pyran can be achieved through different methods. For instance, a compound closely related to 2-(Bromomethyl)tetrahydro-2H-pyran, namely (2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol, was synthesized from 4-bromo-2-(bromomethyl)-1-chlorobenzene in a four-step process that successfully avoided the formation of undesired ortho-products . Another approach for synthesizing tetrahydrobenzo[b]pyran derivatives involves a one-pot synthesis using hexadecyltrimethyl ammonium bromide as a catalyst in aqueous media, highlighting the trend towards environmentally friendly 'green synthesis' .
Molecular Structure Analysis
The molecular structure of 2-(Bromomethyl)tetrahydro-2H-pyran and its derivatives is crucial for their reactivity. The presence of the bromomethyl group makes these compounds suitable for further functionalization. For example, the enol triflate derivatives of tetrahydropyran-2-ones can undergo a Ni(0)-catalyzed substitution with LiBr to yield 6-bromo-3,4-dihydro-2H-pyrans, which can then be converted to 6-lithio-3,4-dihydro-2H-pyrans through halogen-metal exchange .
Chemical Reactions Analysis
The bromomethyl group in 2-(Bromomethyl)tetrahydro-2H-pyran is a reactive site that can participate in various chemical reactions. For instance, the synthesis of (E)-6-(bromomethylene)-tetrahydro-3-(1-naphthalenyl)-2H-pyran-2-one, a compound designed to probe the activity of calcium-independent phospholipase A2, involves a bromomethylene group that can potentially undergo covalent modification with the enzyme . Additionally, the oxidative transformation of 3-bromoenals, which are structurally related to 2-(Bromomethyl)tetrahydro-2H-pyran, can be controlled to proceed through different pathways under N-heterocyclic carbene catalysis, leading to the selective synthesis of 2H-pyran-2-ones or chiral dihydropyranones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Bromomethyl)tetrahydro-2H-pyran derivatives are influenced by their molecular structure. The presence of the bromine atom contributes to the relatively high molecular weight and density compared to non-halogenated analogs. The tetrahydropyran ring provides the molecules with a degree of rigidity, which can affect their boiling and melting points. The chemical reactivity is largely determined by the functional groups present, with the bromomethyl group being particularly important for subsequent chemical transformations. The solubility of these compounds can vary depending on the substituents attached to the tetrahydropyran ring, which can also impact their overall reactivity and application in synthesis.
Applications De Recherche Scientifique
Safety And Hazards
Propriétés
IUPAC Name |
2-(bromomethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c7-5-6-3-1-2-4-8-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNWCBOXPOLLIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022286 | |
| Record name | 2-(Bromomethyl)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)tetrahydro-2H-pyran | |
CAS RN |
34723-82-5 | |
| Record name | 2-(Bromomethyl)tetrahydro-2H-pyran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034723825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 34723-82-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167066 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Bromomethyl)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Bromomethyl)tetrahydro-2H-pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(BROMOMETHYL)TETRAHYDRO-2H-PYRAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BYT763GMT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



